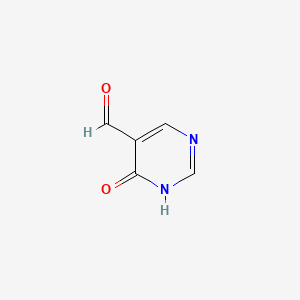
4-Hydroxy-5-formylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-formylpyrimidine is a chemical compound with the molecular formula C5H4N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-formylpyrimidine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of 5-hydroxymethylpyrimidine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-formylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Hydroxy-5-formylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-formylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Pyrimidinecarboxaldehyde, 1,2-dihydro-2-oxo-
- 5-Pyrimidinecarboxaldehyde, 1,4-dihydro-6-hydroxy-4-oxo-
Uniqueness
4-Hydroxy-5-formylpyrimidine is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
16357-82-7 |
|---|---|
Formule moléculaire |
C5H4N2O2 |
Poids moléculaire |
124.099 |
Nom IUPAC |
6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-6-3-7-5(4)9/h1-3H,(H,6,7,9) |
Clé InChI |
NRFQMISRZICFNW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=N1)C=O |
Synonymes |
5-Pyrimidinecarboxaldehyde, 4-hydroxy- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















